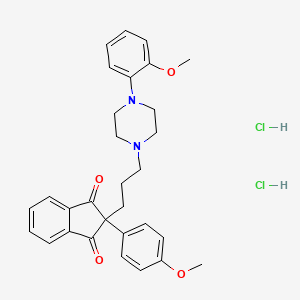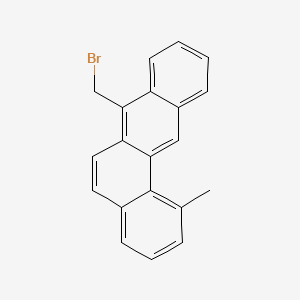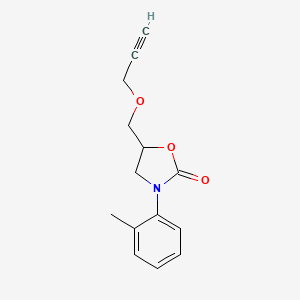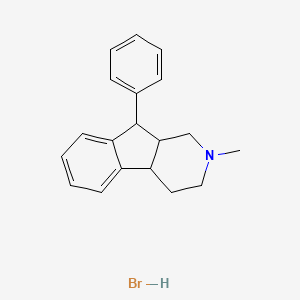
2,3,4,4a,9,9a-Hexahydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,4a,9,9a-Hexahydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide is a complex organic compound with a unique structure. It is known for its potential applications in various fields, including medicinal chemistry and material science. The compound’s structure includes a hexahydro-indeno-pyridine core, which is a bicyclic system fused with a pyridine ring, making it an interesting subject for chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a,9,9a-Hexahydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide typically involves multiple steps. One common method includes the catalytic reduction of 2-methyl-9-phenyl-2,3-dihydro-1-indeno[2,1-c]pyridine. This process proceeds stereospecifically to yield the desired hexahydro derivative . The reaction conditions often involve the use of hydrogen gas and a suitable catalyst, such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,4a,9,9a-Hexahydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in the formation of fully saturated derivatives.
Aplicaciones Científicas De Investigación
2,3,4,4a,9,9a-Hexahydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly as an antihistamine or anti-inflammatory agent.
Material Science: Its unique bicyclic structure can be utilized in the design of novel materials with specific electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of 2,3,4,4a,9,9a-Hexahydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide involves its interaction with specific molecular targets. In medicinal applications, it may act on histamine receptors, thereby exerting antihistamine effects. The compound’s structure allows it to fit into receptor sites, blocking the action of histamine and reducing allergic responses .
Comparación Con Compuestos Similares
Similar Compounds
Phenindamine: A related compound with a similar structure but different pharmacological properties.
2,3,4,9-Tetrahydro-1H-indeno[2,1-c]pyridine: Another derivative with distinct chemical behavior and applications.
Uniqueness
2,3,4,4a,9,9a-Hexahydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide stands out due to its hexahydro-indeno-pyridine core, which imparts unique chemical and physical properties
Propiedades
Número CAS |
25941-83-7 |
|---|---|
Fórmula molecular |
C19H22BrN |
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
2-methyl-9-phenyl-1,3,4,4a,9,9a-hexahydroindeno[2,1-c]pyridine;hydrobromide |
InChI |
InChI=1S/C19H21N.BrH/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14;/h2-10,16,18-19H,11-13H2,1H3;1H |
Clave InChI |
LMTGROATWQHDQM-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


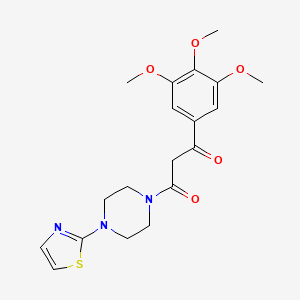
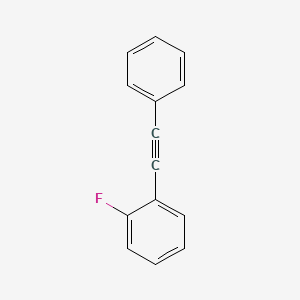
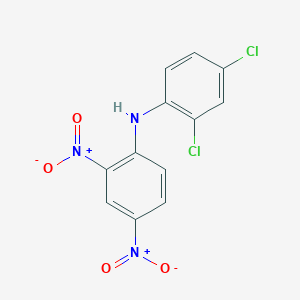
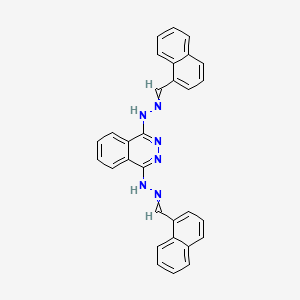
![(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline](/img/structure/B14693555.png)
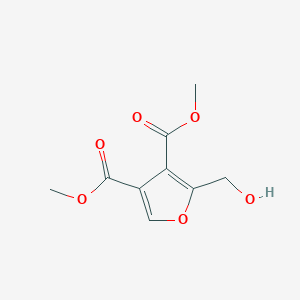

![1-(Ethenesulfonyl)-4-[4-(ethenesulfonyl)butoxy]butane](/img/structure/B14693578.png)
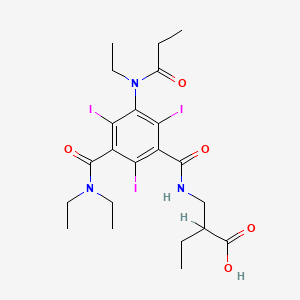
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-](/img/structure/B14693592.png)
